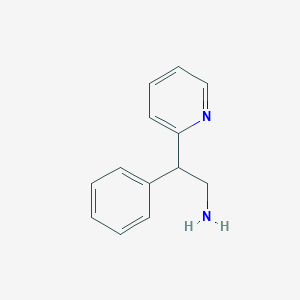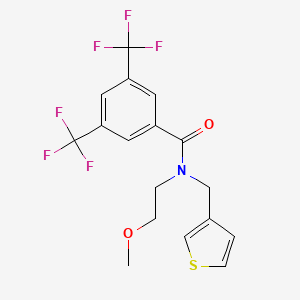![molecular formula C18H19N3OS B2565516 2-(4-(isopropylthio)phenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide CAS No. 2034547-80-1](/img/structure/B2565516.png)
2-(4-(isopropylthio)phenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(isopropylthio)phenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide is a synthetic organic compound that features a pyrazolo[1,5-a]pyridine core. This structure is notable for its potential applications in medicinal chemistry due to its unique chemical properties and biological activities. The compound’s structure includes an isopropylthio group attached to a phenyl ring, which is further connected to a pyrazolo[1,5-a]pyridine moiety via an acetamide linkage.
作用机制
Target of Action
The compound 2-(4-(isopropylthio)phenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide, also known as 2-[4-(propan-2-ylsulfanyl)phenyl]-N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide, primarily targets the AMP-activated protein kinase (AMPK) and bone morphogenetic protein (BMP) receptors ALK2, ALK3, and ALK6 . AMPK is a key regulator of cellular energy homeostasis, while BMP receptors are involved in bone and cartilage development .
Mode of Action
This compound acts as a reversible and selective inhibitor of AMPK . It binds to the kinase domain of AMPK, preventing its activation and subsequent downstream effects . Additionally, it selectively inhibits BMP I-type receptors ALK2, ALK3, and ALK6, thereby blocking BMP-mediated SMAD1/5/8 phosphorylation and target gene transcription .
Biochemical Pathways
By inhibiting AMPK, this compound affects several biochemical pathways. It reduces the activation of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid metabolism . This leads to a decrease in fatty acid oxidation and an increase in fatty acid synthesis . The compound’s inhibition of BMP receptors disrupts bone and cartilage development pathways .
Pharmacokinetics
It is known to be soluble in dmso , suggesting that it may have good bioavailability
Result of Action
The inhibition of AMPK by this compound results in significant molecular and cellular effects. In hepatocytes, it suppresses ACC inactivation, leading to decreased fatty acid oxidation and increased fatty acid synthesis . In HT-29 cells, the compound’s inhibition of AMPK activity almost completely suppresses autophagic protein degradation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its stability is enhanced when stored in a DMSO solution at -20°C The compound’s action and efficacy may also be influenced by factors such as the presence of other drugs, the physiological state of the cells, and the specific cellular environment
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(isopropylthio)phenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide typically involves multiple steps:
Formation of the Pyrazolo[1,5-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors, such as 3-aminopyridine and hydrazine derivatives, under acidic or basic conditions.
Introduction of the Isopropylthio Group: The phenyl ring can be functionalized with an isopropylthio group via nucleophilic substitution reactions, often using isopropylthiol and a suitable leaving group like a halide.
Acetamide Linkage Formation: The final step involves coupling the pyrazolo[1,5-a]pyridine core with the isopropylthio-substituted phenyl ring through an acetamide bond. This can be done using acylation reactions, typically employing reagents like acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the isopropylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the pyrazolo[1,5-a]pyridine ring, leading to various reduced derivatives.
Substitution: The phenyl ring and the pyrazolo[1,5-a]pyridine core can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines and Alcohols: From reduction reactions.
Various Substituted Derivatives: From substitution reactions.
科学研究应用
Chemistry
In chemistry, 2-(4-(isopropylthio)phenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
The compound’s biological activity is of significant interest. It has been studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in signal transduction pathways. This makes it a candidate for drug development and biochemical research.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. Its ability to interact with specific molecular targets suggests applications in treating diseases such as cancer, inflammation, and neurological disorders.
Industry
Industrially, the compound can be used in the development of new pharmaceuticals, agrochemicals, and specialty chemicals. Its versatile reactivity and biological activity make it a valuable component in various industrial applications.
相似化合物的比较
Similar Compounds
- 2-(4-Chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide
- 2-(4-Methoxyphenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide
- 2-(4-Methylphenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide
Uniqueness
Compared to these similar compounds, 2-(4-(isopropylthio)phenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide is unique due to the presence of the isopropylthio group. This group can significantly influence the compound’s chemical reactivity and biological activity, potentially enhancing its efficacy and selectivity as a therapeutic agent.
属性
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)-N-pyrazolo[1,5-a]pyridin-5-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-13(2)23-17-5-3-14(4-6-17)11-18(22)20-15-8-10-21-16(12-15)7-9-19-21/h3-10,12-13H,11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKOCJWJFYEQFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NC2=CC3=CC=NN3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2565433.png)

![2-{[(2-Methyl-1,3-benzoxazol-6-yl)amino]methylene}malononitrile](/img/structure/B2565437.png)
![13-Propyl-8-(thiophen-2-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2565438.png)
![3-({1-[3-(Trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole](/img/structure/B2565440.png)
![2-Chloro-5-{[4-(2-methylpropoxy)piperidin-1-yl]sulfonyl}pyridine](/img/structure/B2565442.png)
![N-(3,4-dimethylphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2565444.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-oxo-4-phenylbutanamide](/img/structure/B2565447.png)





